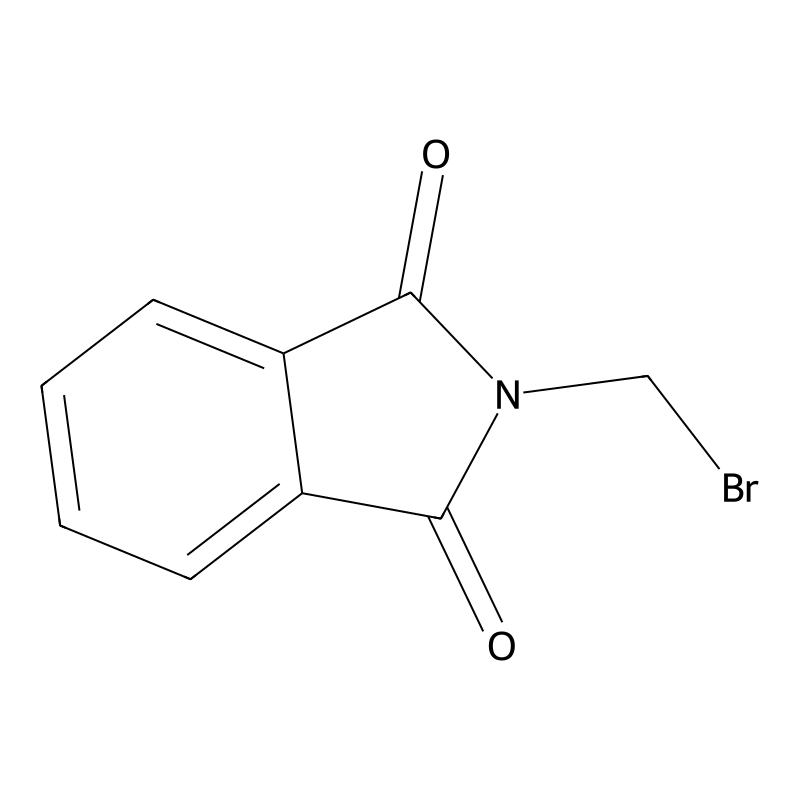

N-(Bromomethyl)phthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Initiator in Atom Transfer Radical Polymerization (ATRP)

N-BPMI can act as an initiator in ATRP, a controlled radical polymerization technique. In a study, N-BPMI was successfully used to initiate the synthesis of α-phthalimidopoly(styrene), a type of functional polymer with potential applications in various fields [].

Synthesis of Functionalized Molecules

N-BPMI serves as a valuable building block for the synthesis of diverse functionalized molecules. For instance, research has shown its utility in synthesizing functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analogs, which are potential drug candidates [].

Preparation of New Carboranes

N-BPMI can be employed in the preparation of novel bis-C(cage)-substituted o-carboranes. These carboranes are a class of boron-containing cage molecules with unique properties and potential applications in various areas, including medicine and materials science [].

N-(Bromomethyl)phthalimide is a chemical compound with the molecular formula C₉H₆BrNO₂ and a CAS number of 5332-26-3. It is classified as an isoindole derivative, specifically a bromomethyl-substituted phthalimide. The compound features a phthalimide moiety, which consists of a five-membered ring containing nitrogen and carbonyl groups, with a bromomethyl group attached to the nitrogen atom. This structural configuration contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Research has indicated that N-(Bromomethyl)phthalimide exhibits biological activity, particularly as an antibacterial agent. Its mechanism of action is thought to involve the disruption of bacterial cell function, although detailed studies are required to elucidate its specific targets and efficacy against various bacterial strains. Furthermore, compounds with similar structures have been investigated for their potential anticancer properties, suggesting that N-(Bromomethyl)phthalimide may also warrant exploration in this area .

The synthesis of N-(Bromomethyl)phthalimide typically involves multi-step reactions. One common method includes the bromination of phthalimide using bromomethyl reagents in the presence of suitable solvents and catalysts. For example:

- Step 1: React phthalimide with acetic acid and potassium dichromate at elevated temperatures.

- Step 2: Treat the resulting product with ammonium hydroxide under reflux conditions.

- Step 3: Isolate N-(Bromomethyl)phthalimide through purification techniques such as recrystallization or chromatography .

N-(Bromomethyl)phthalimide has several notable applications:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Polymer Chemistry: Utilized as an initiator in radical polymerization processes, contributing to the formation of polymers with specific properties.

- Biological Research: Investigated for its potential antibacterial and anticancer activities, providing a basis for further drug development .

Interaction studies involving N-(Bromomethyl)phthalimide have primarily focused on its reactivity with nucleophiles and its biological interactions. The compound's ability to form covalent bonds with various biological molecules suggests potential applications in targeted drug delivery systems or as a tool for studying protein interactions. Further research is necessary to fully understand these interactions and their implications for therapeutic use .

Several compounds share structural similarities with N-(Bromomethyl)phthalimide, including:

- Phthalimide: Lacks the bromomethyl group but retains the core phthalimide structure.

- N-Methylphthalimide: Contains a methyl group instead of bromomethyl; used in similar synthetic applications but may exhibit different reactivity.

- N-(Chloromethyl)phthalimide: Similar to N-(Bromomethyl)phthalimide but contains a chloromethyl group, which may alter its reactivity profile.

Comparison TableCompound Name Structure Type Key Differences N-(Bromomethyl)phthalimide Bromomethyl-substituted Exhibits unique electrophilic properties Phthalimide Unsubstituted Lacks halogen substitution N-Methylphthalimide Methyl-substituted Different nucleophilic reactivity N-(Chloromethyl)phthalimide Chloromethyl-substituted Reactivity influenced by chlorine vs bromine

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| N-(Bromomethyl)phthalimide | Bromomethyl-substituted | Exhibits unique electrophilic properties |

| Phthalimide | Unsubstituted | Lacks halogen substitution |

| N-Methylphthalimide | Methyl-substituted | Different nucleophilic reactivity |

| N-(Chloromethyl)phthalimide | Chloromethyl-substituted | Reactivity influenced by chlorine vs bromine |

N-(Bromomethyl)phthalimide stands out due to its specific bromine substitution, which enhances its reactivity compared to other similar compounds while offering unique applications in both synthetic and biological contexts .

The development of N-(Bromomethyl)phthalimide emerged from the broader exploration of phthalimide chemistry, which has its roots in the foundational work on Gabriel synthesis methodology. The Gabriel synthesis, named after German chemist Siegmund Gabriel, established the fundamental principles for using phthalimide derivatives as masked sources of ammonia in organic synthesis. This synthetic approach transformed the landscape of amine preparation by providing a method to avoid the complications associated with direct alkylation of ammonia, which often resulted in unselective and inefficient routes to primary amines.

The specific development of N-(Bromomethyl)phthalimide as a synthetic reagent built upon these established principles of phthalimide chemistry. The compound's emergence as a commercially viable reagent coincided with advances in halogenated intermediate chemistry during the mid-20th century. The recognition of bromomethyl groups as particularly useful electrophilic centers led to the systematic exploration of compounds combining phthalimide protection with bromomethyl reactivity. This combination proved exceptionally valuable because it addressed two critical synthetic challenges: the need for selective amine introduction and the requirement for mild, controllable reaction conditions.

The compound gained prominence in academic and industrial settings as researchers recognized its potential in diverse synthetic applications. Early studies demonstrated its effectiveness in various nucleophilic substitution reactions, establishing a foundation for its later applications in more specialized areas such as polymer chemistry. The systematic characterization of the compound's physical and chemical properties during this period provided the necessary data for its widespread adoption in synthetic laboratories worldwide.

Structural Characteristics and Nomenclature

N-(Bromomethyl)phthalimide possesses a distinctive molecular structure that combines the bicyclic phthalimide framework with a halogenated methyl substituent. The compound's molecular formula is C₉H₆BrNO₂, with a molecular weight of 240.05 grams per mole. The structure features a phthalimide core consisting of a five-membered ring containing nitrogen and two carbonyl groups, which is fused to a benzene ring, creating the characteristic isoindoline-1,3-dione framework.

The bromomethyl substituent attached to the nitrogen atom of the phthalimide moiety represents the compound's most reactive functional group. This structural arrangement creates a molecule with both electrophilic and nucleophilic character, where the bromomethyl carbon serves as an electrophilic center while the phthalimide nitrogen can participate in various chemical transformations. The compound's International Union of Pure and Applied Chemistry name is 2-(bromomethyl)isoindoline-1,3-dione, reflecting its systematic nomenclature based on the isoindoline parent structure.

The three-dimensional structure of N-(Bromomethyl)phthalimide exhibits specific spatial arrangements that influence its reactivity patterns. The phthalimide portion of the molecule adopts a planar configuration due to the aromatic character of the benzene ring and the conjugation within the imide system. The bromomethyl group extends from this planar framework, positioning the reactive bromine atom in an accessible orientation for nucleophilic attack. This spatial arrangement contributes to the compound's effectiveness in substitution reactions and its utility as a synthetic intermediate.

Role in Modern Organic Synthesis

N-(Bromomethyl)phthalimide has established itself as a crucial reagent in contemporary organic synthesis, particularly excelling in applications requiring the introduction of protected aminomethyl functionality. The compound serves as an effective alternative to direct bromomethylamine chemistry, circumventing the challenges associated with the instability and handling difficulties of free bromomethylamine. This protective strategy allows chemists to perform complex synthetic transformations while maintaining the integrity of the amine functionality until the desired deprotection step.

The compound's applications in polymer chemistry represent one of its most significant contributions to modern synthetic methodology. Research has demonstrated its effectiveness as an initiator in atom transfer radical polymerization processes, where it facilitates the controlled synthesis of polymers with well-defined molecular weights and narrow polydispersity indices. In these applications, N-(Bromomethyl)phthalimide serves as both an initiating species and a source of terminal functionality, enabling the preparation of polymers with specific end-group characteristics that can be further modified through hydrazinolysis or other deprotection strategies.

The versatility of N-(Bromomethyl)phthalimide extends to its role in heterocyclic chemistry, where it functions as a valuable building block for the synthesis of complex nitrogen-containing compounds. Studies have reported its utility in synthesizing functionalized pyrimidine derivatives and novel carborane-containing molecules, demonstrating its adaptability across diverse chemical frameworks. The compound's ability to participate in nucleophilic substitution reactions while maintaining the protective phthalimide group makes it particularly valuable for multi-step synthetic sequences requiring orthogonal protection strategies.

Recent developments in synthetic methodology have highlighted the compound's potential in emerging areas of chemical research. Its incorporation into photoredox catalysis systems and its use in developing new materials with specific electronic properties represent frontier applications that continue to expand its utility. The compound's dual nature as both a reactive electrophile and a protected amine precursor positions it as an ideal candidate for increasingly sophisticated synthetic challenges in medicinal chemistry, materials science, and chemical biology.

N-(Bromomethyl)phthalimide represents a versatile synthetic intermediate that has attracted considerable attention due to its utility in organic transformations and pharmaceutical chemistry [1] [2]. The compound, with molecular formula C9H6BrNO2 and molecular weight 240.05, serves as a key building block in numerous synthetic pathways [1]. The development of efficient synthetic methodologies for this compound has evolved significantly over the past decades, encompassing traditional multi-step approaches to modern green chemistry protocols [3] [4].

Conventional Multi-Step Synthesis Routes

The conventional synthesis of N-(Bromomethyl)phthalimide typically involves multi-step procedures that have been refined over decades of research [2] [5]. These established methodologies provide reliable access to the target compound through well-characterized reaction pathways that offer predictable yields and reproducible results [1] [6].

Oxidation and Alkylation Protocols

The classical oxidation-alkylation approach represents one of the most well-established synthetic routes to N-(Bromomethyl)phthalimide [2]. This methodology typically begins with N-hydroxymethylphthalimide as the starting material, which undergoes treatment with hydrobromic acid and sulfuric acid under controlled conditions [2]. The procedure involves charging a reaction flask with N-hydroxymethylphthalimide and 48% aqueous hydrobromic acid, followed by the careful addition of concentrated sulfuric acid while maintaining the temperature below 30°C during the addition phase [2].

The reaction mechanism proceeds through the formation of a bromonium ion intermediate, which facilitates the substitution of the hydroxyl group with bromine [2] [7]. The reaction mixture is initially maintained in an ice bath during acid addition, then heated to 60-70°C for approximately 5 hours to ensure complete conversion [2]. This approach consistently delivers yields in the range of 85-95%, making it one of the most reliable synthetic methods available [2].

Potassium dichromate has been employed as an oxidizing agent in various protocols, demonstrating its utility in the preparation of phthalimide derivatives [1] [7]. The dichromate-based oxidation proceeds through a mechanism where chromium in the +6 oxidation state is reduced to +3, providing the necessary oxidative environment for the transformation [7] [8]. These oxidation protocols are particularly effective when combined with appropriate alkylating agents under acidic conditions [1] [7].

The reaction conditions for oxidation-alkylation protocols typically require careful temperature control and the use of strong acids [2] [7]. The process involves initial formation of the reactive intermediate at low temperatures, followed by thermal activation to drive the reaction to completion [2]. The crude product obtained from this methodology requires thorough washing with cold water and aqueous ammonium hydroxide to remove residual acids before final purification [2].

Gabriel Synthesis Modifications

The Gabriel synthesis has undergone numerous modifications to improve its applicability to N-(Bromomethyl)phthalimide preparation [6] [5]. The traditional Gabriel synthesis involves the reaction of potassium phthalimide with primary alkyl halides in polar aprotic solvents such as dimethylformamide [6] [5]. Modern modifications of this classical approach have focused on optimizing reaction conditions, exploring alternative solvents, and developing improved purification procedures [5] [9].

Recent research has demonstrated that Gabriel synthesis modifications can achieve yields ranging from 37% to 97%, depending on the specific substrate and reaction conditions employed [10] [9]. The reaction mechanism involves nucleophilic substitution where the phthalimide anion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the N-alkylphthalimide product [5] [11]. The reaction proceeds through an SN2 mechanism, which requires the use of primary alkyl halides to avoid competing elimination reactions [6] [5].

Enhanced Gabriel synthesis protocols have incorporated the use of phase transfer catalysts such as tetrabutylammonium bromide to improve reaction rates and yields [4] [9]. These catalysts facilitate the transfer of the phthalimide anion from the solid phase into the organic solvent, thereby increasing the effective concentration of the nucleophile [4]. The use of potassium carbonate as a base in these modified procedures has proven particularly effective, providing mild basic conditions while avoiding the use of stronger bases that might lead to side reactions [4] [9].

Optimized Gabriel synthesis procedures typically involve heating the reaction mixture at temperatures ranging from 80°C to 120°C for periods of 3 to 24 hours [12] [10]. The reaction progress can be monitored using thin-layer chromatography, and the reaction is considered complete when no starting material remains [10]. Product isolation involves standard aqueous workup procedures followed by recrystallization from appropriate solvents [10] [9].

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a powerful methodology for accelerating the preparation of N-(Bromomethyl)phthalimide derivatives [4] [13]. These approaches offer significant advantages in terms of reaction time reduction, energy efficiency, and improved product yields compared to conventional heating methods [4] [13]. The application of microwave irradiation enables rapid heating of polar molecules through dipole rotation, resulting in more uniform heat distribution and enhanced reaction rates [4].

Microwave-assisted Gabriel synthesis protocols have demonstrated remarkable efficiency, reducing reaction times from hours to minutes while maintaining or improving product yields [4]. The methodology involves mixing phthalimide with alkyl halides and a catalytic amount of tetrabutylammonium bromide, followed by adsorption on potassium carbonate support [4]. The reaction mixture is then subjected to microwave irradiation in an open vessel for 4-10 minutes, achieving yields of 85-98% [4].

The mechanism of microwave-enhanced reactions involves selective heating of polar components in the reaction mixture, leading to rapid temperature increases and accelerated reaction kinetics [4] [13]. The use of solid supports such as potassium carbonate provides additional benefits by concentrating the reactants on the surface and facilitating heat transfer [4]. This approach eliminates the need for large volumes of organic solvents while providing excellent selectivity and yields [4].

Solvent-free synthetic approaches have gained considerable attention as environmentally friendly alternatives to traditional solution-phase reactions [14] [15]. These methodologies eliminate the use of organic solvents entirely, reducing environmental impact and simplifying product isolation procedures [14]. Solvent-free synthesis of phthalimide derivatives typically involves direct reaction between phthalic anhydride and appropriate amines under thermal conditions [14].

The solvent-free preparation of phthalimides involves heating mixtures of phthalic anhydride and amine reactants to temperatures ranging from 130°C to 180°C [14]. The reaction proceeds through initial condensation to form amic acid intermediates, followed by cyclization and dehydration to yield the final phthalimide products [14]. This approach has achieved yields of 76-86% while eliminating the need for organic solvents and reducing waste generation [14].

Recent developments in solvent-free methodologies have incorporated the use of microwave irradiation to further enhance reaction efficiency [13] [15]. These combined approaches leverage the benefits of both solvent-free conditions and microwave heating to achieve rapid, high-yielding syntheses [13]. The methodology has proven particularly effective for gram-scale preparations, demonstrating its potential for practical synthetic applications [15].

Recent Advances in Metal-Free Synthesis

Metal-free synthesis approaches have gained significant prominence in recent years due to growing concerns about metal contamination in pharmaceutical compounds and environmental sustainability [16] [17]. These methodologies eliminate the need for transition metal catalysts while maintaining high efficiency and selectivity [16] [18]. Recent advances in metal-free synthesis have focused on developing alternative activation modes such as electrochemical, photochemical, and organocatalytic approaches [19] [18].

Electrochemical synthesis represents a particularly promising metal-free approach for phthalimide preparation [20] [18]. This methodology employs direct electrical current to drive chemical transformations, eliminating the need for chemical oxidizing or reducing agents [20]. Recent research has demonstrated the successful electrochemical synthesis of phthalimides from phthalaldehyde and amines through tandem cyclocondensation and carbon-hydrogen oxidation reactions [20]. The process utilizes molecular oxygen as the terminal oxidant through an oxygen reduction reaction at the cathode [20].

The electrochemical approach has achieved yields of 81% under mild conditions, operating at temperatures of 25-30°C [20]. The reaction mechanism involves initial cyclocondensation between phthalaldehyde and amine substrates, followed by electrochemical oxidation of the resulting isoindolinone intermediate [20]. This methodology has been successfully demonstrated on gram scales, indicating its potential for practical synthetic applications [20].

Photochemical approaches have also emerged as viable metal-free alternatives for bromination reactions [19]. Recent studies have reported the development of visible light-induced bromination protocols using N-bromosuccinimide under catalyst-free conditions [19]. These photochemical methods operate through radical pathways initiated by light irradiation, eliminating the need for metal catalysts or strong chemical initiators [19].

Metal-free radical synthesis approaches have been developed using combinations of boron tribromide and dimethyl sulfoxide for the generation of aryl bromides from arylhydrazines [17]. This methodology operates under ambient conditions without requiring metal catalysts or strong bases [17]. The reaction proceeds through oxidative generation of diazonium intermediates followed by single electron transfer to form aryl radicals, which subsequently abstract bromine atoms to yield the desired products [17].

Organocatalytic approaches represent another significant advancement in metal-free synthesis [21]. These methodologies employ small organic molecules as catalysts, avoiding the use of metal-based catalysts entirely [21]. Recent research has demonstrated the successful application of proline-based organocatalysts for phthalimide synthesis through Diels-Alder type reactions between maleimides and unsaturated aldehydes [21]. These approaches have achieved yields of 82% under mild conditions while avoiding metal contamination [21].

The development of flow chemistry methodologies has further enhanced the prospects for metal-free synthesis [19]. Continuous flow reactors enable precise control of reaction conditions and residence times, facilitating the development of efficient metal-free protocols [19]. Recent implementations have achieved productivities of up to 1.2 kg per day for brominated heterocycles using visible light irradiation in falling film reactors [19].

Data Tables

Table 1: Synthetic Methods for N-(Bromomethyl)phthalimide Preparation

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Key Conditions |

|---|---|---|---|---|

| N-Hydroxymethylphthalimide + HBr/H2SO4 | 60-70 | 5 hours | 85-95 | HBr (48%), H2SO4, ice bath then heating |

| Gabriel synthesis (Potassium phthalimide + CH2Br2) | 80-120 | 3-24 hours | 69.7 | DMF solvent, N2 atmosphere |

| Gabriel synthesis (Potassium phthalimide + Alkyl halide) | 25-120 | 1-24 hours | 37-97 | DMF or aprotic solvent, K2CO3 |

| Triethyl phosphite reaction with N-bromomethylphthalimide | 85-100 | 3-4 hours | 80-90 | Oil bath, reflux, distillation |

| Microwave-assisted Gabriel synthesis | 160-180 (MW) | 4-10 minutes | 85-98 | K2CO3 support, TBAB catalyst |

| Solvent-free synthesis (Phthalic anhydride + Amine) | 130-180 | 2-8 hours | 76-86 | Solventless, reduced pressure |

| Electrochemical synthesis (Phthalaldehyde + Amines) | 25-30 | 2-4 hours | 81 | Electrochemical, O2 atmosphere |

| Metal-free synthesis (BBr3 + DMSO) | 25 | 1 hour | 85-99 | Air atmosphere, DMSO/CPME |

Table 2: Mechanistic Classification of Synthesis Methods

| Mechanism Type | Key Step | Rate-Determining Step | Stereochemistry | Typical Substrates |

|---|---|---|---|---|

| Electrophilic Substitution | Br+ attack on aromatic ring | Formation of bromonium ion | Retention | Electron-rich aromatics |

| Nucleophilic Substitution (SN2) | Nucleophilic attack by phthalimide anion | SN2 displacement | Inversion | Primary alkyl halides |

| Radical Chain Reaction | Radical bromination at benzylic position | Hydrogen abstraction | Racemization | Benzylic and allylic positions |

| Electrochemical Oxidation | Electrochemical generation of radicals | Electron transfer | Variable | Various organic substrates |

| Photochemical Radical | Light-induced radical formation | Photochemical excitation | Variable | Aromatic compounds |

| Thermal Condensation | Thermal cyclization and dehydration | Ring closure | Not applicable | Anhydrides and amines |

N-(Bromomethyl)phthalimide (CAS: 5332-26-3) is a halogenated phthalimide derivative with the molecular formula C₉H₆BrNO₂ and molecular weight of 240.05-240.06 g/mol [1] [2] [3]. This compound exhibits distinctive physicochemical characteristics that make it valuable as an alkylating agent and synthetic intermediate in organic chemistry.

The compound appears as a white to off-white crystalline powder, though commercial samples may range from cream to pale brown coloration [3] [4] [5]. It demonstrates significant sensitivity to both light and moisture, necessitating storage under inert atmosphere conditions at temperatures below -20°C [1] [6] [7]. The melting point ranges from 146-155°C across different literature sources [1] [3] [5], with a predicted boiling point of 318.9±25.0°C [1] [8]. The density is estimated between 1.6838-1.8 g/cm³ [1] [8], and the compound exhibits a refractive index of approximately 1.6120 [1] [8] [6].

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

While specific single-crystal X-ray diffraction data for N-(Bromomethyl)phthalimide remains limited in the literature, studies on related phthalimide derivatives provide valuable structural insights. Phthalimide compounds typically crystallize in monoclinic space groups, with the parent phthalimide belonging to space group P2₁/a [9]. The phthalimide moiety maintains planarity, with maximum deviations typically below 0.06 Å [10] [11].

Related N-substituted phthalimides demonstrate characteristic intermolecular interactions including C-H···O hydrogen bonds and π-π stacking interactions that dominate the supramolecular assembly [10] [12]. The dihedral angles between substituent groups and the phthalimide plane typically range from 56-83°, depending on steric factors [13] [14]. X-ray diffraction studies of similar bromomethyl-containing phthalimides reveal halogen bonding interactions, particularly Br···O=C contacts that contribute to crystal stability [10].

The crystallographic analysis shows that N-(Bromomethyl)phthalimide likely adopts a conformation where the bromomethyl group maintains minimal steric interaction with the planar phthalimide core. The molecular packing is stabilized primarily by van der Waals forces and weak hydrogen bonding interactions [15] [10].

Infrared and Raman Spectral Signatures

Comprehensive vibrational spectroscopic analysis has been performed using density functional theory calculations combined with experimental infrared and Raman spectroscopy [16] [17]. The infrared spectrum exhibits characteristic absorption bands that provide definitive structural identification.

The most prominent feature appears in the carbonyl stretching region at 1780-1720 cm⁻¹, where the symmetric and antisymmetric C=O stretching vibrations of the imide functionality produce very strong infrared absorption [16] [18] [17]. This region shows complementary behavior in Raman spectroscopy, where the carbonyl stretches appear with weak to medium intensity due to the mutual exclusion principle.

Aromatic C-H stretching vibrations occur in the 3100-3000 cm⁻¹ region with medium infrared intensity but strong Raman scattering [16] [17]. The methylene C-H stretching of the bromomethyl group appears at 2950-2850 cm⁻¹, exhibiting medium intensity in both infrared and Raman spectra [16] [17].

The aromatic ring vibrations manifest as C=C stretching at 1620-1580 cm⁻¹ (medium infrared, very strong Raman) and C-C stretching at 1500-1400 cm⁻¹ (strong in both techniques) [16] [17]. Carbon-nitrogen stretching occurs at 1380-1300 cm⁻¹ with medium intensity in both spectra [16] [17].

Lower frequency regions contain C-O deformation modes at 1200-1000 cm⁻¹ (medium infrared, weak Raman) and aromatic C-H bending vibrations at 950-700 cm⁻¹ (strong infrared, medium Raman) [16] [17]. The C-Br stretching and skeletal vibrations appear below 700 cm⁻¹ with variable intensities [16] [17].

NMR Spectral Assignments (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. The ¹H NMR spectrum in CDCl₃ displays two primary resonance regions that correspond to the distinct proton environments [19] [20].

The aromatic protons of the phthalimide core appear as a multiplet at 7.8-7.9 ppm, integrating for 4H and exhibiting the expected AA'BB' pattern characteristic of 1,2-disubstituted benzene derivatives [19] [20]. This downfield chemical shift reflects the deshielding effect of the adjacent carbonyl groups and the aromatic ring current.

The bromomethyl protons resonate as a singlet at 4.6 ppm, integrating for 2H [19] [20]. This chemical shift position is consistent with methylene protons α to both bromine and nitrogen atoms, where the electron-withdrawing effects of both substituents contribute to significant deshielding compared to simple alkyl environments.

¹³C NMR spectroscopy reveals the carbon framework with characteristic chemical shifts reflecting the electronic environment of each carbon atom [21]. The carbonyl carbons appear at 167-168 ppm, demonstrating the expected downfield position for imide carbonyl carbons influenced by both nitrogen substitution and resonance effects [21].

The aromatic carbons exhibit chemical shifts in two distinct regions: quaternary carbons at 134-135 ppm and tertiary carbons at 131-132 ppm [21]. These values are typical for benzene derivatives bearing electron-withdrawing substituents, where the carbonyl groups induce moderate deshielding of the aromatic framework.

The bromomethyl carbon resonates at 29-30 ppm [21], a chemical shift position characteristic of methylene carbons bearing both halogen and nitrogen substituents. This upfield position relative to the proton-bearing aromatic carbons reflects the sp³ hybridization and the opposing electronic effects of the bromine and nitrogen atoms.

Thermal Stability and Degradation Pathways

N-(Bromomethyl)phthalimide demonstrates moderate thermal stability under normal storage conditions but undergoes various degradation reactions under specific environmental conditions. The compound remains stable at ambient temperatures when protected from light and moisture but begins thermal decomposition above its melting point range of 146-155°C [1] [3] [5].

Hydrolysis Kinetics in Basic Media

Base-catalyzed hydrolysis of phthalimide derivatives, including N-(Bromomethyl)phthalimide, proceeds through a well-characterized two-step consecutive mechanism [22] [23]. The reaction follows the general pathway where the initial phthalimide undergoes ring-opening to form phthalamic acid intermediates, which subsequently hydrolyze to yield phthalic acid derivatives.

The kinetics demonstrate first-order dependence on both the phthalimide substrate and hydroxide ion concentration, with rate constants following the expressions k₁obs = B₁ + B₂[OH⁻] for the first step and k₂obs = C₁ + C₂[OH⁻] for the second step [22]. Temperature studies in the range 60-95°C reveal activation energies of 20.6 ± 0.3 kcal/mol for the initial ring-opening step and 10.7 ± 0.5 kcal/mol for the subsequent hydrolysis [22].

The reaction mechanism involves nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that undergoes ring-opening through C-N bond cleavage. The resulting phthalamic acid derivative contains both the bromine substituent and the carboxylic acid functionality, making it susceptible to further hydrolytic processes [22] [23].

For N-(Bromomethyl)phthalimide specifically, the bromine substituent may participate in subsequent reactions, including nucleophilic displacement by hydroxide ion or elimination reactions leading to unsaturated products. The hydrolysis products depend strongly on reaction conditions, with temperature, pH, and reaction time influencing the distribution of final products [24].

Ammonolysis Equilibria and Byproduct Analysis

Ammonolysis represents a reversible transformation where N-(Bromomethyl)phthalimide reacts with ammonia to form the corresponding phthalamide derivative [25] [23] [26]. This reaction proceeds through a complex mechanism involving multiple equilibria and demonstrates significant structure-activity relationships depending on substituent effects.

The ammonolysis kinetics follow a third-order rate law: Rate = kₙ[Unionized phthalimide][NH₃][OH⁻] [23]. This rate expression indicates that the reaction requires deprotonation of ammonia to form the nucleophilic amide anion, which then attacks the electrophilic carbonyl carbon of the phthalimide.

The mechanism involves rate-determining breakdown of an anionic tetrahedral intermediate formed by ammonia addition to the phthalimide carbonyl [23] [26]. The presence of hydroxide ion facilitates both the formation of the nucleophilic ammonia species and the departure of the leaving group through general base catalysis.

The ammonolysis reaction is reversible, with the phthalamide product capable of cyclizing back to the parent phthalimide through an intramolecular condensation reaction [23]. The cyclization rate follows the expression: Rate = kcyc[Phthalamide][OH⁻], representing the microscopic reverse of the ammonolysis process [23].

Equilibrium constants for the overall transformation vary significantly with substituent effects, with values ranging from 2×10⁻¹ to 4×10³ for different phthalimide derivatives [23]. The equilibrium position favors phthalamide formation in concentrated ammonia solutions, while dilute conditions favor the cyclic imide form.

Byproduct analysis reveals that competing hydrolysis reactions occur simultaneously with ammonolysis, particularly at elevated temperatures and high pH conditions [23]. The ratio of ammonolysis to hydrolysis products depends on ammonia concentration, with 1 M NH₃ solutions yielding approximately 94% phthalamide and 6% hydrolysis products, while 10 M NH₃ increases the phthalamide yield to 99% [23].

The bromomethyl substituent in N-(Bromomethyl)phthalimide introduces additional complexity to the ammonolysis mechanism through potential nucleophilic displacement reactions with ammonia. These secondary reactions can lead to amine-substituted products and may influence the overall reaction kinetics and product distribution [26].

Detailed mechanistic studies suggest that the ammonolysis proceeds through a preassociation mechanism for ionized phthalimides, where substrate and nucleophile form a loose complex prior to bond formation [26]. This mechanism contrasts with the diffusion-controlled pathway observed for neutral phthalimides, highlighting the importance of substrate ionization state in determining reaction pathways.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant